5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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Overview
Description
5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C13H8Cl3NO3 and a molecular weight of 332.57 . It is also known by the synonym 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8Cl3NO3/c14-9-2-1-7 (10 (15)4-9)5-17-6-8 (13 (19)20)3-11 (16)12 (17)18/h1-4,6H,5H2, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.57 . It is recommended to be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Cardiotonic Activity
5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has been involved in the synthesis of compounds with potential cardiotonic activity. Mosti et al. (1992) described the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which showed positive inotropic activity in tests on guinea pig atria, although less potent than milrinone (Mosti et al., 1992).
Efficient Synthesis Techniques
Sanchez et al. (1994) developed an efficient synthesis method for 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and its derivatives. This synthesis process, involving several carbonyl derivative forming reagents, provides a basis for creating diverse β-lactam side chains (Sanchez et al., 1994).
Key Intermediate in Pesticide Synthesis
Jing (2012) described the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb. This synthesis involves reactions with dimethyl carbonate and sodium hydride, highlighting the compound's role in agricultural chemistry (Jing, 2012).
Antioxidant Activity
Tumosienė et al. (2019) synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and tested their antioxidant activity. Some compounds exhibited potent antioxidant properties, surpassing even ascorbic acid in effectiveness (Tumosienė et al., 2019).
Role in Synthesizing Hypoglycemic Agents
Youngdale and Oglia (1985) synthesized various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids as oral hypoglycemic agents. Their research showed the compound's potential in developing diabetes treatments (Youngdale & Oglia, 1985).
Insecticide Intermediate Synthesis
Wen-bo (2011) outlined the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for the new insecticide chlor-antraniliprole. This process underscores the role of this compound in developing novel insecticides (Wen-bo, 2011).
Analgesic and Anti-Inflammatory Properties
Muchowski et al. (1985) synthesized 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, showing equal or greater potency than indomethacin in analgesic and antiinflammatory activity in animal models (Muchowski et al., 1985).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-8-2-1-7(11(16)4-8)5-17-6-9(15)3-10(12(17)18)13(19)20/h1-4,6H,5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPVAFFLHGYNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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